molecular formula C9H15Cl2N3O B8098013 2-Amino-5-(dimethylamino)benzamide dihydrochloride

2-Amino-5-(dimethylamino)benzamide dihydrochloride

Cat. No.: B8098013
M. Wt: 252.14 g/mol
InChI Key: CCTQCLRYFNYGID-UHFFFAOYSA-N
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Description

2-Amino-5-(dimethylamino)benzamide dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3O. It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(dimethylamino)benzamide dihydrochloride typically involves the reaction of 2-Amino-5-(dimethylamino)benzoic acid with appropriate reagents to form the benzamide structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving multiple steps of purification and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(dimethylamino)benzamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Amino-5-(dimethylamino)benzamide dihydrochloride is utilized in various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(dimethylamino)benzamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biochemical pathways by inhibiting or activating these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromobenzoic acid
  • 2-Amino-4-chlorobenzoic acid
  • 3-Fluoro-4-(hydroxymethyl)benzonitrile
  • 3-Bromo-5-hydroxybenzoic acid

Uniqueness

2-Amino-5-(dimethylamino)benzamide dihydrochloride is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized research and industrial applications.

Properties

IUPAC Name

2-amino-5-(dimethylamino)benzamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.2ClH/c1-12(2)6-3-4-8(10)7(5-6)9(11)13;;/h3-5H,10H2,1-2H3,(H2,11,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTQCLRYFNYGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N)C(=O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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